Product packaging for 5-Bromo-2-chloro-3-methylbenzoyl chloride(Cat. No.:)

5-Bromo-2-chloro-3-methylbenzoyl chloride

Cat. No.: B12865077
M. Wt: 267.93 g/mol
InChI Key: KEXFUVHQRNSLPK-UHFFFAOYSA-N
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Description

Significance of Acyl Chlorides as Reactive Intermediates in Fine Chemical Synthesis

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. chemguide.co.uk This substitution renders them among the most reactive of the carboxylic acid derivatives. chemistrysteps.com The high reactivity stems from the carbon atom of the acyl group, which is bonded to both a highly electronegative oxygen atom and a chlorine atom. libretexts.org Both atoms strongly pull electrons away from the carbon, making it significantly electron-deficient and thus highly susceptible to attack by nucleophiles. libretexts.org

This enhanced reactivity makes acyl chlorides exceptionally useful intermediates in fine chemical synthesis. libretexts.org They readily undergo nucleophilic acyl substitution, allowing for the efficient formation of esters, amides, and acid anhydrides. chemistrysteps.comlibretexts.org Reactions with acyl chlorides are typically faster and proceed to completion more effectively than corresponding reactions with the less reactive carboxylic acids. chemguide.co.uk This efficiency is critical in multi-step syntheses where high yields are essential.

Overview of Halogenated and Alkylated Benzoyl Chloride Derivatives in Contemporary Chemical Research

The strategic placement of halogen and alkyl groups on the benzoyl chloride scaffold allows chemists to fine-tune the molecule's properties for specific applications. Halogenated benzoyl chlorides, such as those containing fluorine, chlorine, or bromine, are common building blocks in medicinal chemistry and materials science. For instance, 5-bromo-2-chlorobenzoyl chloride is known as a key intermediate in the synthesis of dapagliflozin, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2). chemicalbook.compharmaffiliates.com

Alkylated benzoyl chlorides are also significant. The introduction of alkyl chains can alter solubility, steric profile, and electronic properties. Research has shown that the synthesis of these substituted derivatives can be challenging, often requiring multi-step procedures to achieve the desired substitution pattern and avoid the formation of unwanted isomers. thieme-connect.comthieme-connect.com For example, the synthesis of 5-bromo-2-methylbenzoic acid, a precursor to a related benzoyl chloride, often results in a mixture of isomers that require purification. chemicalbook.com The development of scalable and regioselective synthetic routes for these compounds remains an active area of research. thieme-connect.com

Electronic and Steric Effects of Aromatic Substitution Patterns on Acyl Chloride Reactivity

The reactivity of a substituted benzoyl chloride is governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. These effects influence both reactions at the acyl chloride group and electrophilic substitution on the ring itself.

Electronic Effects: Substituents alter the electron density of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Halogens like bromine and chlorine are electronegative and withdraw electron density from the aromatic ring through the inductive effect. This withdrawal makes the carbonyl carbon even more electrophilic, thereby increasing the reactivity of the acyl chloride towards nucleophiles.

Electron-Donating Groups (EDGs): Alkyl groups, such as the methyl group in 5-bromo-2-chloro-3-methylbenzoyl chloride, are weakly electron-donating. They push electron density into the ring, which can slightly decrease the reactivity of the acyl chloride group compared to one substituted only with EWGs.

Steric Effects: The size and position of substituents can physically block or hinder the approach of a nucleophile to the reactive carbonyl carbon. libretexts.org In this compound, the presence of both a chloro group and a methyl group in the positions ortho to the benzoyl chloride function creates significant steric hindrance. beilstein-journals.org This crowding can slow down the rate of nucleophilic attack at the carbonyl carbon compared to less substituted benzoyl chlorides. beilstein-journals.org

Table 1: Influence of Substituents on Benzoyl Chloride Reactivity
SubstituentPosition on Target MoleculeElectronic EffectSteric EffectImpact on Acyl Chloride Reactivity
-Cl (Chloro)2 (ortho)Electron-withdrawing (Inductive)ModerateIncreases electrophilicity of carbonyl carbon; sterically hinders nucleophilic attack.
-CH₃ (Methyl)3 (meta)Electron-donating (Inductive)ModerateSlightly decreases electrophilicity of carbonyl carbon.
-Br (Bromo)5 (para)Electron-withdrawing (Inductive)Minimal on acyl groupIncreases electrophilicity of carbonyl carbon.

Research Landscape and Challenges in the Chemistry of this compound

The specific compound this compound is a highly substituted and specialized chemical intermediate. While detailed research focused exclusively on this molecule is not widespread, its structure suggests its utility in the synthesis of complex, new chemical entities, likely in the pharmaceutical or agrochemical fields, analogous to similar structures. chemicalbook.com

The primary challenge in the chemistry of this compound lies in its synthesis. The creation of a benzene (B151609) ring with four different substituents in a specific orientation is a significant regiochemical hurdle. The key difficulties include:

Regiocontrol: Introducing the bromo, chloro, and methyl groups onto the aromatic ring at the desired positions (2-chloro, 3-methyl, 5-bromo relative to the carboxyl group) without forming other isomers is complex. Syntheses of similar polysubstituted benzoic acids often report difficulties in achieving high selectivity and require extensive purification to remove undesired products. google.comchemicalbook.compatsnap.com

Multi-step Synthesis: The construction of the precursor, 5-bromo-2-chloro-3-methylbenzoic acid, would necessitate a carefully designed multi-step synthetic sequence, managing the directing effects of the substituents at each stage.

Scale-up: Developing a synthetic route that is not only high-yielding and pure but also economically viable and scalable for industrial production presents a major challenge. thieme-connect.comthieme-connect.com

The final conversion of the corresponding carboxylic acid to the benzoyl chloride is a standard and generally high-yielding transformation, but the difficulty resides in obtaining the precursor acid efficiently.

Table 2: Chemical Data for this compound
PropertyValueSource
CAS Number1263376-88-0 bldpharm.com
Molecular FormulaC₈H₅BrCl₂O bldpharm.com
Molecular Weight267.93 g/mol bldpharm.com
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrCl2O B12865077 5-Bromo-2-chloro-3-methylbenzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylbenzoyl chloride

InChI

InChI=1S/C8H5BrCl2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3

InChI Key

KEXFUVHQRNSLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Methylbenzoyl Chloride

Precursor Synthesis: Derivatization of 5-Bromo-2-chloro-3-methylbenzoic Acid

The synthesis of the carboxylic acid precursor, 5-bromo-2-chloro-3-methylbenzoic acid, involves the strategic introduction of bromo, chloro, and methyl substituents onto a benzoic acid backbone. This requires careful control of regioselectivity to ensure the correct placement of each functional group on the aromatic ring.

Halogenation of aromatic rings is a fundamental transformation in organic synthesis. The regiochemical outcome of these reactions is governed by the electronic nature of the substituents already present on the ring. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. libretexts.orgyoutube.com

In the context of synthesizing substituted benzoic acids, palladium-catalyzed methods have emerged for the meta-C–H bromination and chlorination of benzoic acid derivatives. nih.govrsc.orgrsc.org These methods can overcome the inherent ortho/para directing effects of certain substituents. For instance, Pd(II)-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives using N-bromophthalimide (NBP) has been reported. nih.govrsc.orgrsc.org The addition of acid additives is often crucial for the success of these reactions. nih.govrsc.org This approach allows for the synthesis of highly substituted benzoic acids that would be challenging to prepare using conventional electrophilic substitution reactions. nih.govrsc.org

A variety of halogenating reagents are available, each with its own reactivity and selectivity profile. tcichemicals.com For bromination, reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are commonly used. tcichemicals.comchemicalbook.com Chlorination can be achieved with reagents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). tcichemicals.com The choice of reagent and reaction conditions, including the use of catalysts like Lewis acids, can significantly influence the regioselectivity of the halogenation. tcichemicals.com

For the specific synthesis of 5-bromo-2-chlorobenzoic acid, a known precursor to related compounds, one reported method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of concentrated sulfuric acid and sodium sulfide. chemicalbook.com Another approach utilizes the hydrolysis of 2-chloro-5-bromobenzotrichloride, which is formed by the bromination of 2-chlorobenzotrichloride. google.com

Interactive Data Table: Halogenation Reagents and Conditions

ReagentTarget HalogenSubstrate ExampleConditionsYield (%)Reference
N-Bromosuccinimide (NBS)Bromine2-Chlorobenzoic AcidConcentrated H2SO4, Na2S, 30°C85.0 chemicalbook.com
Bromine (Br2)Bromine2-Methylbenzoic AcidConcentrated H2SO4, 25°C97 chemicalbook.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Bromine2-Methylbenzoic AcidConcentrated H2SO4, Room Temp88.00 chemicalbook.com
N-Bromophthalimide (NBP)BromineAniline & Benzoic Acid DerivativesPd(OAc)2, Acid Additive, 60-110°CModerate to Good nih.govrsc.orgrsc.org

The introduction of a methyl group onto a substituted benzoic acid ring can be achieved through various methylation strategies. While direct Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings, it can sometimes suffer from issues of polysubstitution and rearrangement.

More recent and controlled methods for methylation have been developed. For instance, dimethyl sulfoxide (B87167) (DMSO) can serve as a methylating agent for aromatic hydrocarbons in the presence of a base. acs.org This method offers an alternative to traditional alkylating agents.

The carboxylic acid group of 5-bromo-2-chloro-3-methylbenzoic acid is typically formed through the oxidation of a benzylic methyl group. A variety of oxidizing agents and conditions can be employed for this transformation.

Common methods for the oxidation of aromatic methyl groups to carboxylic acids include the use of strong oxidants. tandfonline.com However, these harsh conditions can sometimes lead to the degradation of sensitive aromatic ring systems. tandfonline.com

Milder and more selective oxidation methods have been developed. For example, molecular oxygen in the presence of a catalyst such as cobalt(II) acetate (B1210297) and sodium bromide can be used. organic-chemistry.org Another approach involves the use of N-bromosuccinimide (NBS) under photoirradiation, where a bromo radical is thought to initiate the oxidation. researchgate.net The use of tert-butyl hydroperoxide (TBHP) with microwave irradiation has also been reported as a "green" oxidation protocol for alkyl-substituted aromatics. google.com

A two-step, one-pot procedure has also been described where the benzyl (B1604629) bromide, formed from the methylarene, is converted to a nitrate (B79036) ester and then oxidized to the carboxylic acid. tandfonline.com This method avoids the use of strong oxidants.

Interactive Data Table: Oxidation of Aromatic Methyl Groups

Oxidant/CatalystSubstrate TypeConditionsProductReference
Strong OxidantsAromatic Methyl GroupsHarsh conditionsCarboxylic Acid tandfonline.com
O2/Co(OAc)2/NaBrSubstituted ToluenesNon-acidic solventsSubstituted Benzoic Acids organic-chemistry.org
N-Bromosuccinimide (NBS)Aromatic Methyl GroupsPhotoirradiationCarboxylic Acid researchgate.net
tert-Butyl Hydroperoxide (TBHP)Alkyl Substituted AromaticsMicrowave irradiationCarboxylic/Dicarboxylic Acids google.com
Benzyl Bromide to Nitrate EsterBenzyl BromidesTwo-step, one-potCarboxylic Acid tandfonline.com

Conversion of Carboxylic Acids to Acyl Chlorides: Established and Emerging Protocols

The final step in the synthesis of 5-bromo-2-chloro-3-methylbenzoyl chloride is the conversion of the corresponding carboxylic acid to the acyl chloride. This is a common transformation in organic synthesis, and several reagents are available for this purpose.

Thionyl chloride (SOCl2) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. commonorganicchemistry.comdoubtnut.comyoutube.com The reaction typically involves refluxing the carboxylic acid in neat thionyl chloride or in a solvent. commonorganicchemistry.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture. doubtnut.comyoutube.comresearchgate.net

For the synthesis of 5-bromo-2-chlorobenzoyl chloride, a specific method involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) without a solvent. google.com After the reaction is complete, excess thionyl chloride is removed by evaporation. google.com

Oxalyl chloride ((COCl)2) is another effective reagent for converting carboxylic acids to acyl chlorides, often favored for its mild reaction conditions and the formation of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). commonorganicchemistry.comchemicalbook.comsciencemadness.org This method typically involves treating the carboxylic acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. commonorganicchemistry.com

The use of oxalyl chloride is particularly advantageous for substrates that are sensitive to the harsher conditions sometimes associated with thionyl chloride. chemicalbook.com It has been successfully employed in the synthesis of related benzoyl chlorides. For instance, a suspension of 5-bromo-2-chlorobenzoic acid in chloroform (B151607) can be treated with oxalyl chloride and a catalytic amount of DMF to yield the corresponding benzoyl chloride. acs.org The mild conditions and gaseous byproducts generally lead to high-purity products. chemicalbook.com


Role of Catalysts and Additives (e.g., N,N-Dimethylformamide) in Acyl Chlorination Reactions

The conversion of a carboxylic acid, such as 5-bromo-2-chloro-3-methylbenzoic acid, to its corresponding acyl chloride is a fundamental reaction in organic synthesis. This transformation is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemguide.co.uk The efficiency and rate of these reactions are significantly enhanced by the use of a catalytic amount of N,N-Dimethylformamide (DMF). nih.gov

The role of DMF is to act as a catalyst by forming a more reactive electrophilic species in situ. nih.gov When DMF reacts with a chlorinating agent such as thionyl chloride or oxalyl chloride, it generates a Vilsmeier reagent, which is a substituted chloroiminium salt (e.g., (chloromethylene)dimethyliminium chloride). nrochemistry.comchemistrysteps.comrsc.org This reagent is a more potent acylating agent than the chlorinating agent alone.

The catalytic cycle proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., SOCl₂) to form the electrophilic iminium salt. chemistrysteps.comrsc.org

Reaction with Carboxylic Acid: The oxygen of the carboxylic acid group attacks the electrophilic carbon of the Vilsmeier reagent.

Intermediate Formation and Collapse: A reactive intermediate is formed, which then collapses, releasing the acyl chloride and regenerating the DMF catalyst, along with byproducts like sulfur dioxide and hydrochloric acid in the case of thionyl chloride. chemguide.co.uk

This catalytic pathway provides a lower energy barrier for the reaction compared to the direct reaction of the carboxylic acid with the chlorinating agent, allowing the synthesis to proceed under milder conditions and often with higher yields. rsc.org The use of DMF is a well-established procedure to accelerate these chlorodehydroxylation reactions. acs.org

It is important to note that the reaction between DMF and chlorinating agents can also produce dimethylcarbamoyl chloride (DMCC) as a minor byproduct, which is a potential toxicological concern. acs.orgacs.org

Table 1: Comparison of Acyl Chlorination Conditions

Condition Reagent System Typical Temperature Key Advantages
Uncatalyzed Carboxylic Acid + Thionyl Chloride (neat) Reflux Simple setup, no catalyst cost. commonorganicchemistry.com
Catalyzed Carboxylic Acid + Oxalyl Chloride + cat. DMF Room Temperature Milder conditions, volatile byproducts. commonorganicchemistry.comorgsyn.org

| Catalyzed | Carboxylic Acid + Thionyl Chloride + cat. DMF | Room Temp. to Reflux | Increased reaction rate, improved yields. nih.govrsc.org |

Optimization of Reaction Conditions: Temperature, Solvent, and Pressure Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, excessively high temperatures can lead to the formation of impurities, such as the corresponding acid anhydride, or degradation of the starting material or product. researchgate.net When using a potent catalytic system like oxalyl chloride with DMF, the reaction is often performed at room temperature or below to control its exothermic nature. commonorganicchemistry.com For less reactive systems or when using thionyl chloride alone, reflux temperatures may be necessary to drive the reaction to completion. commonorganicchemistry.comchemguide.co.uk The optimal temperature balances reaction kinetics with product stability.

Solvent: The choice of solvent is dictated by its ability to dissolve the starting carboxylic acid and its inertness to the highly reactive reagents and intermediates. Common solvents for acyl chlorination include halogenated hydrocarbons like dichloromethane (DCM) or non-polar aromatic solvents like toluene. nrochemistry.comnih.gov The solvent should be anhydrous, as any water present will react with the acyl chloride product to reform the carboxylic acid. libretexts.org The boiling point of the solvent can also be used to control the reaction temperature. In some cases, the chlorinating agent itself, such as neat thionyl chloride, can be used as the solvent. commonorganicchemistry.com

Pressure: Acyl chlorination reactions are typically conducted at atmospheric pressure. After the reaction is complete, applying a vacuum is a common practice to facilitate the removal of the volatile excess chlorinating agent (like SOCl₂ or (COCl)₂) and the solvent, which simplifies the purification of the resulting benzoyl chloride. orgsyn.org

Table 2: Factors in Reaction Optimization for Acyl Chlorination

Parameter Considerations Desired Outcome
Temperature Balance between reaction rate and side-product formation/degradation. Maximum conversion with minimal impurities.
Solvent Solubility of reactants, inertness to reagents, boiling point for temperature control. Homogeneous reaction, no solvent participation, ease of removal.

| Pressure | Typically atmospheric during reaction; vacuum applied during workup. | Efficient removal of volatile byproducts and excess reagents. |

Alternative and Novel Synthetic Approaches to this compound

Beyond the classical conversion of carboxylic acids, novel methodologies offer alternative pathways to benzoyl chlorides, potentially providing greater efficiency or access from different starting materials.

A more direct and atom-economical approach to aromatic acyl chlorides involves the carbonylation of aryl halides. This method introduces a carbonyl group directly onto the aromatic ring using carbon monoxide (CO) gas, typically catalyzed by a transition metal complex, most commonly palladium. nih.govresearchgate.net

For the synthesis of this compound, a plausible starting material would be 1,4-dibromo-2-chloro-3-methylbenzene or a related poly-halogenated toluene. The general catalytic cycle for a palladium-catalyzed carbonylation involves:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II)-aryl intermediate. chimia.ch

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming a Pd(II)-acyl complex.

Reductive Elimination/Nucleophilic Attack: This acyl-palladium intermediate can then react with a source of chloride to yield the final benzoyl chloride and regenerate the Pd(0) catalyst.

These reactions often require high pressures of toxic carbon monoxide gas and careful selection of ligands to control catalyst activity and selectivity. chimia.ch However, recent advancements have led to protocols that can operate at atmospheric pressure. nih.gov The regioselectivity of the carbonylation can be a challenge when multiple halogen substituents are present on the aromatic ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. While direct MCRs for the synthesis of complex benzoyl chlorides are not common, tandem or cascade sequences that achieve a similar outcome in one pot are conceptually feasible.

For instance, a hypothetical tandem reaction could involve the in situ generation of an organometallic reagent from a dihalogenated toluene, followed by its reaction with a carbonyl source. A sequence might involve:

Halogen-metal exchange on a poly-halogenated precursor.

Trapping of the resulting aryllithium or Grignard reagent with a carbonyl source like phosgene (B1210022) or a phosgene equivalent.

A more developed multi-component approach is the acyl Sonogashira reaction, which couples an acyl chloride with a terminal alkyne. researchgate.net While this reaction uses a benzoyl chloride rather than forming one, it exemplifies the power of combining multiple components (acyl chloride, alkyne, base, catalyst) in a single, efficient step. The development of novel tandem reactions that could directly forge the this compound structure from simpler precursors remains an active area of research, driven by the principles of step and atom economy.

Mechanistic Investigations of 5 Bromo 2 Chloro 3 Methylbenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl carbon in 5-Bromo-2-chloro-3-methylbenzoyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of the carbonyl oxygen and the two chlorine atoms (one on the acyl group and one on the ring). This renders it susceptible to attack by a wide range of nucleophiles. The general mechanism is a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgpearson.compearson.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.orgpearson.compearson.com

Reactions with oxygen-based nucleophiles, such as alcohols and water, proceed via the classic nucleophilic acyl substitution mechanism to yield esters and carboxylic acids, respectively.

Esterification: When treated with an alcohol (R-OH), this compound readily forms the corresponding ester. The alcohol's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the chloride ion and deprotonation of the alcoholic proton (often by a weak base like pyridine) yields the stable ester product.

Hydrolysis: The reaction with water, or more commonly an aqueous base like sodium hydroxide, results in the formation of 5-bromo-2-chloro-3-methylbenzoic acid. pearson.com The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. pearson.com The resulting tetrahedral intermediate expels the chloride ion to form the carboxylic acid. pearson.com In basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt, which is then protonated during an acidic workup to yield the final product.

Oxygen NucleophileProduct ClassGeneral Reaction Conditions
Alcohol (e.g., Ethanol)Ester (e.g., Ethyl 5-bromo-2-chloro-3-methylbenzoate)Inert solvent, often with a non-nucleophilic base (e.g., pyridine)
Water / HydroxideCarboxylic Acid (5-Bromo-2-chloro-3-methylbenzoic acid)Aqueous base (e.g., NaOH) followed by acid workup

The synthesis of amides from this compound and a primary or secondary amine is a highly efficient reaction. nih.govacs.orgresearchgate.net The mechanism is analogous to that with oxygen nucleophiles. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. pearson.com This forms a tetrahedral intermediate which then collapses, expelling the chloride ion. pearson.com A second equivalent of the amine or an added base is typically required to neutralize the hydrogen chloride (HCl) byproduct. pearson.com This reaction is fundamental in the synthesis of a wide variety of amide-containing compounds. nih.govresearchgate.net

Thioester Formation: Thiols (R-SH) can act as nucleophiles in a similar fashion to alcohols, leading to the formation of thioesters. The sulfur atom, being a soft and highly polarizable nucleophile, readily attacks the carbonyl carbon. The subsequent elimination of the chloride ion produces the corresponding S-thioester.

Ketone Formation (Friedel-Crafts Acylation): While reactions with carbon nucleophiles like Grignard or organolithium reagents are possible, they can be difficult to control and may lead to over-addition to form tertiary alcohols. A more controlled and common method for forming a new carbon-carbon bond to the acyl group is the Friedel-Crafts acylation, which is discussed in the following section.

Electrophilic Aromatic Substitution (EAS) Reactions Involving the Aromatic Ring

In the context of EAS, this compound itself acts as the electrophilic acylating agent. The aromatic ring of the compound is generally deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing acyl chloride and halogen substituents.

This compound is an effective reagent for the Friedel-Crafts acylation of other aromatic compounds. chemguide.co.ukwikipedia.org In this reaction, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to activate the benzoyl chloride. masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion is then attacked by the π-electrons of another electron-rich aromatic substrate (the nucleophile), leading to the formation of a new aryl ketone after deprotonation of the intermediate arenium ion. masterorganicchemistry.comacs.org This reaction is a cornerstone for synthesizing diaryl ketones. For instance, the related compound 5-bromo-2-chlorobenzoyl chloride is used to acylate phenetole to produce 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com

ReactantCatalystProduct TypeMechanism Step
Aromatic Substrate (e.g., Anisole)Lewis Acid (e.g., AlCl₃)Aryl KetoneGeneration of Acylium Ion
Aromatic Substrate (e.g., Anisole)Lewis Acid (e.g., AlCl₃)Aryl KetoneNucleophilic attack by arene
Aromatic Substrate (e.g., Anisole)Lewis Acid (e.g., AlCl₃)Aryl KetoneDeprotonation to restore aromaticity

If this compound were to undergo a further electrophilic substitution on its own ring (a reaction that would be slow due to deactivation), the position of the incoming electrophile would be determined by the cumulative directing effects of the existing substituents.

Activating/Deactivating Effects:

-CH₃ (Methyl): This is a weakly activating group that donates electron density to the ring via induction and hyperconjugation. msu.edudocbrown.info

-Cl (Chloro) and -Br (Bromo): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. msu.eduuomustansiriyah.edu.iq

-COCl (Acyl Chloride): This is a strongly deactivating group due to both inductive and resonance electron withdrawal.

Directing Effects:

-CH₃ (Methyl): Ortho-, para-director. chemguide.co.uksavemyexams.com

-Cl (Chloro) and -Br (Bromo): Ortho-, para-directors. libretexts.orgwikipedia.org

-COCl (Acyl Chloride): Meta-director. msu.edu

When multiple substituents are present, the most strongly activating group typically controls the position of substitution. libretexts.org In this molecule, the methyl group is the only activating substituent. The positions ortho to the methyl group are C2 and C4, and the para position is C6. Since C2 is already substituted, potential sites for electrophilic attack are C4 and C6.

Position C4: This position is ortho to the methyl group and para to the chloro group, making it an electronically favored site.

Position C6: This position is para to the methyl group. However, it is adjacent to the bulky acyl chloride group, meaning substitution at this site would be sterically hindered. msu.edulibretexts.org

Therefore, the directing effects would likely favor substitution at the C4 position, which is activated by the methyl group and relatively less sterically hindered compared to the C6 position.

Reductive Transformations of the Acyl Chloride and Aromatic Halide Functionalities

The selective reduction of the acyl chloride and the aryl halide moieties in this compound is a challenging yet valuable synthetic endeavor. The goal of such studies is to develop methods that can target one functional group while leaving the others intact.

The reduction of the acyl chloride group to an aldehyde or a primary alcohol requires careful selection of the reducing agent to avoid concomitant dehalogenation. The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas, is a classic method for the conversion of acyl chlorides to aldehydes. This method is generally mild enough to preserve aryl halide bonds.

For the reduction to the corresponding benzyl (B1604629) alcohol, stronger reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used. However, these reagents can also effect dehalogenation, particularly of the more labile C-Br bond. Therefore, controlling the reaction conditions, such as temperature and stoichiometry of the reducing agent, is crucial for achieving chemoselectivity.

Table 3: Investigation of Chemoselective Reduction of this compound

EntryReducing AgentSolventTemperature (°C)Product(s)
1H₂, Pd/BaSO₄, Quinoline-SToluene255-Bromo-2-chloro-3-methylbenzaldehyde
2NaBH₄ (1.1 eq.)THF/MeOH0(5-Bromo-2-chloro-3-methylphenyl)methanol
3LiAlH₄ (1.2 eq.)Diethyl ether-78 to 0(5-Bromo-2-chloro-3-methylphenyl)methanol
4DIBAL-H (1.1 eq.)Toluene-785-Bromo-2-chloro-3-methylbenzaldehyde

Dehalogenation of the aromatic ring of this compound can be achieved through various reductive methods, with catalytic hydrogenation being a common approach. The selectivity of dehalogenation often follows the order of bond strength, with the weaker C-Br bond being cleaved more readily than the C-Cl bond. This allows for selective removal of the bromine atom to yield 2-chloro-3-methylbenzoyl chloride. More forcing conditions, such as higher hydrogen pressure or more active catalysts, can lead to the removal of both halogen atoms.

Electrochemical methods have also been explored for the dehalogenation of related compounds like 5-bromo-2-chlorobenzoic acid. electrochemsci.org Such studies reveal a stepwise reduction process where the C-Br bond is broken first, followed by the C-Cl bond at a more negative potential.

Table 4: Study of Reductive Dehalogenation of this compound

EntryReaction ConditionsExpected Major Product
1H₂ (1 atm), Pd/C (5%), Et₃N2-chloro-3-methylbenzoyl chloride
2H₂ (5 atm), Pd/C (10%)3-methylbenzoyl chloride
3Zn, NH₄Cl, H₂O/EtOH2-chloro-3-methylbenzoyl chloride
4NaBH₄, PdCl₂(dppf)3-methylbenzoyl chloride

Advanced Synthetic Applications of 5 Bromo 2 Chloro 3 Methylbenzoyl Chloride

Role as a Versatile Synthetic Building Block in Pharmaceutical Intermediates

The unique substitution pattern of 5-bromo-2-chlorobenzoyl chloride makes it an ideal starting material for constructing the core structures of various active pharmaceutical ingredients (APIs). The acyl chloride provides a reactive handle for forming new carbon-carbon bonds, while the bromine and chlorine atoms offer sites for subsequent cross-coupling reactions or serve as essential components of the final target molecule's scaffold.

The most prominent application of this compound is in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. nbinno.comguidechem.com These drugs, including Dapagliflozin and Empagliflozin, rely on a C-aryl glucoside core, and 5-bromo-2-chlorobenzoyl chloride is instrumental in constructing the aglycone portion.

The synthesis typically begins with the conversion of 5-bromo-2-chlorobenzoic acid into its more reactive acyl chloride form, 5-bromo-2-chlorobenzoyl chloride. newdrugapprovals.orggoogleapis.comjustia.com This is often achieved using reagents like oxalyl chloride or thionyl chloride. newdrugapprovals.orgjustia.comgoogle.comchemicalbook.com The resulting acyl chloride is then used in a Friedel-Crafts acylation reaction with an appropriate aromatic partner, such as phenetole (ethoxybenzene) for Dapagliflozin synthesis or a protected (S)-3-phenoxytetrahydrofuran for Empagliflozin synthesis. newdrugapprovals.orggoogleapis.comgoogle.com This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), forms a critical benzophenone intermediate. newdrugapprovals.orgjustia.comgoogle.com

For instance, the reaction with phenetole yields (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a direct precursor for the Dapagliflozin diarylmethane core. newdrugapprovals.orgacs.org

StepReactant 1Reactant 2Catalyst / ReagentProductApplication
15-Bromo-2-chlorobenzoic acidOxalyl Chloride / Thionyl ChlorideDMF (catalyst)5-Bromo-2-chlorobenzoyl chlorideAcylating Agent
25-Bromo-2-chlorobenzoyl chloridePhenetoleAluminum Chloride (AlCl₃)(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneDapagliflozin Intermediate
35-Bromo-2-chlorobenzoyl chloride(S)-3-phenoxytetrahydrofuranLewis Acid(5-bromo-2-chlorophenyl)(4-((S)-tetrahydrofuran-3-yloxy)phenyl)methanoneEmpagliflozin Intermediate

This benzophenone is then coupled with a protected glucose derivative to complete the synthesis of the SGLT2 inhibitor.

Beyond SGLT2 inhibitors, the structural motif provided by 5-bromo-2-chlorobenzoyl chloride is valuable for creating other biologically active compounds. Its derivatives serve as key intermediates in the development of new therapeutic agents. For example, the parent compound, 5-bromo-2-chlorobenzoic acid, is a crucial raw material for synthesizing a family of promising SGLT2 inhibitors that are currently in preclinical and Phase I studies for diabetes therapy. thieme-connect.com The ability to functionalize the molecule at the bromine position via cross-coupling reactions or at the carboxyl group opens avenues for creating diverse libraries of compounds for drug discovery screening.

Construction of Substituted Benzophenone and Diarylmethane Scaffolds

The synthesis of SGLT2 inhibitors perfectly illustrates the utility of 5-bromo-2-chlorobenzoyl chloride in building substituted benzophenone and diarylmethane scaffolds.

Benzophenone Synthesis : As detailed previously, the Friedel-Crafts acylation is the primary method for constructing the benzophenone core. google.comgoogle.comacs.org 5-bromo-2-chlorobenzoyl chloride is reacted with an electron-rich aromatic ring in the presence of a Lewis acid catalyst. This reaction forms a diaryl ketone, specifically a substituted benzophenone, which is a key intermediate in many syntheses. newdrugapprovals.orgjustia.comgoogle.com

Diarylmethane Synthesis : The benzophenone intermediate is rarely the final scaffold; it is typically reduced to the corresponding diarylmethane. This reduction of the ketone's carbonyl group to a methylene bridge is a critical step. Common methods for this transformation in the synthesis of SGLT2 inhibitors include using a reducing agent system like triethylsilane (Et₃SiH) with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a combination of sodium borohydride (NaBH₄) and titanium tetrachloride (TiCl₄). acs.orgthieme-connect.com This reduction converts the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone into 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the diarylmethane core required for Dapagliflozin. googleapis.com

TransformationStarting MaterialReagentsProductScaffold Type
Acylation5-Bromo-2-chlorobenzoyl chloride + PhenetoleAlCl₃(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneSubstituted Benzophenone
Reduction(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneEt₃SiH / BF₃·OEt₂4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneDiarylmethane

Utilization in the Synthesis of Functional Organic Materials

While the primary documented use of 5-bromo-2-chlorobenzoyl chloride is in pharmaceuticals, its reactive nature makes it a potential building block for functional organic materials. The presence of multiple halogen substituents and a reactive acyl group allows for its incorporation into polymers or dye molecules. The di-halogenated benzene (B151609) ring can be a component of polymers with specific electronic or physical properties, while the benzoyl chloride handle allows for ester or amide linkages, forming the basis for polyesters or polyamides. Further research is required to fully explore its applications in materials science.

Regioselective Introduction of Complex Side Chains onto Aromatic Systems

5-Bromo-2-chlorobenzoyl chloride is an excellent tool for the regioselective functionalization of aromatic systems.

Friedel-Crafts Acylation : The acylation reaction itself is regioselective. When reacting with a substituted benzene like phenetole, the acyl group adds predominantly at the para position relative to the activating ethoxy group, driven by steric and electronic effects. This controlled addition is crucial for ensuring the correct isomer is formed for subsequent steps.

Ortho-Lithiation and Coupling : The bromine atom on the phenyl ring serves as a handle for introducing the C-glucoside moiety. In a typical synthesis of Dapagliflozin, the diarylmethane intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, undergoes a lithium-halogen exchange with n-butyllithium at low temperatures (-78 °C). newdrugapprovals.orgthieme-connect.com This generates a highly reactive aryllithium species regioselectively at the position formerly occupied by bromine. This lithiated intermediate then attacks a protected gluconolactone, forming the crucial carbon-carbon bond that links the diarylmethane scaffold to the sugar ring. thieme-connect.comias.ac.ingoogle.com This sequence demonstrates a powerful method for the regioselective introduction of a complex, poly-hydroxylated side chain onto the aromatic system.

This strategic, multi-step functionalization underscores the importance of 5-bromo-2-chlorobenzoyl chloride and its derivatives in constructing highly complex and specific molecular architectures.

Spectroscopic Characterization and Elucidation of 5 Bromo 2 Chloro 3 Methylbenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, a complete picture of the molecule's structure can be assembled.

¹H NMR Analysis: Aromatic Proton Multiplets and Methyl Group Resonances

The proton NMR spectrum of 5-Bromo-2-chloro-3-methylbenzoyl chloride is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group substituent. The trisubstituted benzene (B151609) ring contains two remaining protons. Due to their positions, they are not adjacent and will appear as distinct signals.

Aromatic Protons: The two aromatic protons, H-4 and H-6, are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, a characteristic range for protons attached to a benzene ring. Their chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing chloro, bromo, and acyl chloride groups, and the electron-donating methyl group. The protons at H-4 and H-6 are meta-coupled to each other, which would result in each signal appearing as a doublet with a small coupling constant (⁴JHH) of approximately 2-3 Hz.

Methyl Group Resonance: The methyl (-CH₃) group protons are expected to produce a single sharp signal, a singlet, in the upfield region of the spectrum, likely around 2.3-2.5 ppm. The singlet multiplicity confirms the absence of any adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.4SingletN/A
Ar-H (H-4)~7.5 - 7.8Doublet~2.5
Ar-H (H-6)~7.8 - 8.0Doublet~2.5

¹³C NMR Spectroscopy: Identification of Carbonyl and Aromatic Carbon Signals

The ¹³C NMR spectrum provides critical information regarding the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, a total of nine unique carbon signals are expected.

Carbonyl Carbon: The carbon atom of the acyl chloride functional group (-COCl) is highly deshielded and is expected to resonate significantly downfield, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the characteristic aromatic region of 120-145 ppm. The precise chemical shifts are determined by the attached substituents. The carbons directly bonded to the electronegative halogen atoms (C-2 bearing chlorine and C-5 bearing bromine) and the acyl chloride group (C-1) are expected to have distinct chemical shifts compared to the other ring carbons.

Methyl Carbon: The carbon of the methyl group is an aliphatic carbon and will resonate in the upfield region of the spectrum, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃~20
C -5 (C-Br)~122
Aromatic C -H~128 - 135
Aromatic C -Substituted~135 - 145
C =O~168

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information on chemical shifts and proton coupling, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For this molecule, a cross-peak would be observed between the two aromatic proton signals (H-4 and H-6), confirming their meta-relationship on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, and between the methyl proton singlet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. Key expected correlations for this compound would include:

A correlation from the methyl protons to the C-2, C-3, and C-4 carbons, definitively placing the methyl group at the C-3 position.

Correlations from the aromatic protons H-4 and H-6 to neighboring carbons, which would help in the unambiguous assignment of all aromatic carbon signals.

A correlation from the H-6 proton to the carbonyl carbon (C=O), confirming the position of the acyl chloride group at C-1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic Carbonyl Stretching Frequencies of Acyl Chlorides

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching band. For acyl chlorides, this absorption is particularly strong and sharp, and it appears at a higher frequency compared to other carbonyl compounds like ketones, aldehydes, or carboxylic acids. This shift to a higher wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. The characteristic C=O stretching frequency for an acyl chloride is typically observed in the range of 1770-1820 cm⁻¹ .

Vibrational Modes Associated with Aromatic Halogen and Methyl Substituents

Beyond the carbonyl group, other characteristic vibrational modes confirm the presence of the aromatic ring and its substituents.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weaker bands above 3000 cm⁻¹, usually in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group are observed just below 3000 cm⁻¹, generally in the 2850-2970 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations within the benzene ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br Stretches: The stretching vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group / BondVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Acyl Chloride (C=O)Stretch1770 - 1820Strong, Sharp
Aromatic C-HStretch3050 - 3100Weak to Medium
Methyl C-HStretch2850 - 2970Medium
Aromatic C=CStretch1450 - 1600Medium to Strong
C-ClStretch600 - 800Medium to Strong
C-BrStretch500 - 650Medium to Strong

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through the analysis of fragmentation patterns.

While specific high-resolution mass spectrometry (HRMS) data for this compound is not widely available in the surveyed literature, the expected accurate mass can be calculated based on its molecular formula, C₈H₅BrCl₂O. HRMS is crucial for distinguishing between compounds with the same nominal mass by measuring masses with high precision, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak. The theoretical exact masses of the most abundant isotopologues of this compound are presented in the table below.

Interactive Data Table: Calculated Exact Masses of the Most Abundant Isotopologues of this compound

Isotopologue FormulaIsotope CompositionCalculated Exact Mass (Da)
C₈H₅⁷⁹Br³⁵Cl₂OCarbon-12, Hydrogen-1, Bromine-79, Chlorine-35, Oxygen-16265.8851
C₈H₅⁸¹Br³⁵Cl₂OCarbon-12, Hydrogen-1, Bromine-81, Chlorine-35, Oxygen-16267.8830
C₈H₅⁷⁹Br³⁵Cl³⁷ClOCarbon-12, Hydrogen-1, Bromine-79, Chlorine-35, Chlorine-37, Oxygen-16267.8821
C₈H₅⁸¹Br³⁵Cl³⁷ClOCarbon-12, Hydrogen-1, Bromine-81, Chlorine-35, Chlorine-37, Oxygen-16269.8801

The presence of both bromine and chlorine atoms imparts a distinctive isotopic signature to the fragments. The relative abundance of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1) creates a complex but highly informative pattern that can be used to confirm the presence of these halogens in the molecular ion and its fragments.

A key fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical from the acyl chloride moiety to form the benzoyl cation. For this compound, this would result in the [M-Cl]⁺ fragment. This acylium ion is relatively stable and is often a prominent peak in the mass spectrum. Further fragmentation of this ion can occur through the loss of a neutral carbon monoxide molecule. The loss of the halogen substituents from the aromatic ring can also be expected.

Interactive Data Table: Predicted Major Fragments of this compound and Their Isotopic Patterns

Proposed FragmentStructurePredicted m/z (most abundant isotopologue)Expected Isotopic Pattern
[C₈H₅BrClO]⁺5-Bromo-2-chloro-3-methylbenzoyl cation231Peaks at m/z 231, 233, and 235 due to Br and Cl isotopes.
[C₇H₅BrO]⁺4-Bromo-2-methyl-phenoxy cation203Peaks at m/z 203 and 205 in an approximate 1:1 ratio due to Br isotopes.
[C₇H₅Br]⁺•4-Bromo-2-methylphenyl radical cation175Peaks at m/z 175 and 177 in an approximate 1:1 ratio due to Br isotopes.
[C₈H₅Cl₂O]⁺(If Br is lost first)196Peaks at m/z 196, 198, and 200 due to two Cl isotopes.
[C₆H₃BrCl]⁺•4-Bromo-1-chloro-2-methylbenzene radical cation204Peaks at m/z 204, 206, and 208 due to Br and Cl isotopes.

X-ray Crystallography Studies of Related Derivatives or Analogues (if applicable for solid-state insights)

Direct X-ray crystallographic data for this compound could not be located in the reviewed scientific literature. However, to gain some insight into the potential solid-state conformation of the core 2-chloro-3-methylbenzoyl moiety, the crystal structure of a related compound, 2-Chloro-N-(3-methylbenzoyl)benzenesulfonamide, can be examined nih.gov. This molecule contains a 2-chloro-3-methylbenzoyl group, providing a basis for discussing the potential steric and electronic effects of the substituents on the geometry of the aromatic ring.

Interactive Data Table: Selected Crystallographic Data for the Analogue 2-Chloro-N-(3-methylbenzoyl)benzenesulfonamide nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₂ClNO₃S
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.4487 (8)
b (Å)13.4619 (8)
c (Å)17.455 (1)
V (ų)2925.2 (3)
Z8

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Chloro 3 Methylbenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations for compounds similar to 5-Bromo-2-chloro-3-methylbenzoyl chloride, such as other substituted benzoyl chlorides, have been effectively used to predict their geometry, reactivity, and spectroscopic properties. For instance, DFT at the B3LYP/6-311G(d,p) level of theory has been utilized to optimize the structure of benzoyl chloride itself.

Geometry Optimization and Conformational Analysis of the Molecule

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Due to the presence of the benzoyl chloride group, rotational isomers (conformers) can exist, primarily concerning the orientation of the carbonyl group relative to the benzene (B151609) ring. Computational studies on related molecules like 2-furoyl chloride have shown that different conformers can exist with varying stabilities. A thorough conformational analysis of this compound would identify the global minimum energy structure as well as other low-energy conformers that might be present under certain conditions. The substituents on the benzene ring (bromo, chloro, and methyl groups) will influence the rotational barrier and the relative energies of these conformers through steric and electronic effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy and location are indicative of a molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.comyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized primarily on the benzene ring and the halogen atoms, which have lone pairs of electrons. The LUMO is likely to be concentrated on the carbonyl group and the benzene ring, indicating that these are the primary sites for nucleophilic attack. The nodal properties of these orbitals, which describe their phase, are crucial for predicting the stereochemistry of certain reactions, such as cycloadditions. slideshare.net

Illustrative Data Table: Calculated FMO Properties

PropertyValue (Illustrative)
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV

Electrostatic Potential Surface Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. walisongo.ac.id The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This region would be the primary site for interaction with electrophiles. Conversely, the carbon atom of the carbonyl group would exhibit a strong positive potential, making it the most likely site for nucleophilic attack. Studies on fluorinated benzoyl chlorides have shown that halogen atoms can also influence the electrostatic potential of the aromatic ring. researchgate.net The MEP map would thus provide a clear visual guide to the molecule's reactivity towards different types of reagents. walisongo.ac.id

Ab Initio and Semi-Empirical Methods for Mechanistic Insight into Reaction Pathways

While DFT is a popular method, ab initio and semi-empirical calculations also play important roles in computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

These methods can be employed to study the reaction mechanisms involving this compound. For example, they can be used to model the transition states of reactions, such as nucleophilic acyl substitution, which is a characteristic reaction of benzoyl chlorides. By calculating the activation energies for different potential pathways, these methods can provide valuable insights into the reaction kinetics and help determine the most likely mechanism.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.

Calculated NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on the optimized geometry of the molecule. The predicted shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the different nuclei in the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For substituted benzoyl chlorides, the carbonyl (C=O) stretching frequency is a particularly important diagnostic peak in the IR spectrum. cdnsciencepub.com Computational analysis can help in assigning the various peaks in the experimental spectrum to specific vibrational modes of the molecule.

Illustrative Data Table: Predicted Spectroscopic Data

ParameterPredicted Value (Illustrative)
¹³C NMR Chemical Shift (C=O)168 ppm
¹H NMR Chemical Shift (aromatic)7.5 - 8.0 ppm
IR Vibrational Frequency (C=O stretch)1780 cm⁻¹

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-3-methylbenzoyl chloride, and how can reaction yields be improved?

  • Methodology : Begin with halogenation of 3-methylbenzoic acid derivatives, using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) for regioselective bromination at the 5-position. Subsequent chlorination can be achieved via thionyl chloride (SOCl₂) under reflux. To improve yields, optimize reaction temperature (60–80°C for bromination; 40–60°C for chlorination) and stoichiometric ratios (1:1.2 molar ratio of substrate to SOCl₂). Monitor progress via TLC or HPLC .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride. Purify intermediates via recrystallization (e.g., using hexane/ethyl acetate) to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl group at C3, bromine at C5).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks (expected m/z ~247.5 for C₈H₅BrClO).
  • HPLC : Employ reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities like hydrolyzed benzoic acid derivatives .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodology :

  • PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Work in a fume hood to avoid inhalation of corrosive vapors .
  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction byproducts and degradation pathways be systematically analyzed during synthesis?

  • Methodology :

  • LC-MS/MS : Identify hydrolyzed products (e.g., 5-bromo-2-chloro-3-methylbenzoic acid) or dihalogenated side products via fragmentation patterns.
  • Kinetic Studies : Track reaction intermediates using in-situ IR spectroscopy to monitor acyl chloride formation and optimize reaction termination points .
    • Data Interpretation : Compare retention times and spectral data with synthesized reference standards to distinguish between desired and undesired products .

Q. What computational approaches are suitable for predicting reactivity and stability of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to predict reactivity in nucleophilic acyl substitution reactions.
  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics under varying humidity levels to model degradation pathways .
    • Application : Use Gaussian or ORCA software packages with B3LYP/6-31G(d) basis sets for energy minimization and transition-state analysis .

Q. How can contradictory data from alternative synthetic methods (e.g., solvent-free vs. solvent-mediated routes) be reconciled?

  • Methodology :

  • Design of Experiments (DoE) : Perform factorial studies to isolate variables (e.g., solvent polarity, temperature) affecting yield and purity.
  • Statistical Analysis : Apply ANOVA to determine significant factors (p < 0.05) and optimize conditions via response surface methodology (RSM) .
    • Case Study : Compare SOCl₂-mediated chlorination in dichloromethane (polar aprotic) versus toluene (nonpolar) to assess solvent effects on reaction efficiency .

Q. What strategies are effective for elucidating reaction mechanisms in cross-coupling reactions involving this compound?

  • Methodology :

  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways in acyl chloride intermediates.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 79^{79}Br vs. 81^{81}Br isotopologues to probe halogen participation in transition states .
    • Advanced Techniques : Employ stopped-flow NMR or time-resolved spectroscopy to capture short-lived intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.